Product packaging for Desfluoro Idelalisib(Cat. No.:)

Desfluoro Idelalisib

Cat. No.: B13407894
M. Wt: 397.4 g/mol
InChI Key: ROIASNIEFPZNJL-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Background of Phosphoinositide 3-Kinase Delta (PI3Kδ) Isoform in Cellular Signaling and Malignancy

The Phosphoinositide 3-Kinase (PI3K) family of enzymes is central to a signaling pathway that governs critical cellular processes, including cell growth, proliferation, survival, metabolism, and motility. mdpi.comnih.govamegroups.org This pathway is initiated when external signals, such as growth factors or cytokines, activate receptors on the cell surface, which in turn recruit and activate PI3K. nih.govfrontiersin.org Activated PI3K then phosphorylates the lipid second messenger phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). nih.govresearchgate.net PIP3 acts as a docking site for downstream signaling proteins, most notably the kinase AKT, leading to a cascade of events that promote cell growth and survival. mdpi.commdpi.com

The PI3K family is divided into classes, with Class I being the most implicated in cancer. nih.gov Class I PI3Ks are further divided into isoforms: α, β, γ, and δ. While the α and β isoforms are widely expressed, the delta (δ) isoform, p110δ, is predominantly expressed in hematopoietic (immune) cells, such as B-cells and T-cells. nih.govfrontiersin.orgnih.gov In these cells, PI3Kδ is crucial for integrating signals from the B-cell receptor (BCR) and other receptors, thereby regulating immune cell activation, differentiation, and survival. nih.govfrontiersin.orgnih.gov

Dysregulation of the PI3K/AKT/mTOR signaling pathway is one of the most frequent alterations in human cancers. mdpi.comnih.gov In many B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL) and certain lymphomas, the PI3Kδ pathway is hyperactivated, driving the uncontrolled proliferation and survival of malignant B-cells. nih.govnih.govnih.gov This makes the PI3Kδ isoform a highly attractive and specific target for anticancer therapy, as inhibiting it would primarily affect the cancerous immune cells while sparing many other tissues. nih.govmdpi.com

Overview of Idelalisib (B1684644) as a Selective ATP-Competitive PI3Kδ Inhibitor

Idelalisib is a potent and highly selective oral inhibitor of the PI3Kδ isoform. nih.govnih.gov It functions as an ATP-competitive inhibitor, meaning it binds to the adenosine (B11128) triphosphate (ATP) binding pocket of the p110δ catalytic subunit. nih.govnih.govresearchgate.net By occupying this site, Idelalisib prevents the natural substrate, ATP, from binding, thereby blocking the kinase's ability to phosphorylate PIP2 and halting the downstream signaling cascade that promotes cell survival. nih.govnih.govosti.gov

The selectivity of Idelalisib is a key feature of its therapeutic action. nih.gov Its inhibitory concentration (IC50) for PI3Kδ is significantly lower than for other Class I isoforms. For instance, its IC50 for PI3Kδ is approximately 19 nM, whereas for PI3Kα, β, and γ, the values are 8600 nM, 4000 nM, and 2100 nM, respectively. nih.gov This high selectivity is attributed to specific interactions within the ATP-binding site of the delta isoform. nih.govosti.gov This targeted action against PI3Kδ induces apoptosis (programmed cell death) in malignant B-cells and disrupts signaling pathways involved in their trafficking and homing to protective environments like the lymph nodes and bone marrow. nih.govtga.gov.au

Definition and Academic Significance of Desfluoro Idelalisib as a Synthetic Impurity of Idelalisib

This compound is a process-related synthetic impurity formed during the manufacture of Idelalisib. rsc.orgrsc.orgrsc.org Structurally, it is identical to Idelalisib except for the absence of a fluorine atom on the quinazolinone core. synzeal.com This impurity typically arises during the reduction of a nitro-group-containing intermediate, where the fluorine atom is inadvertently removed in a process called defluorination. rsc.orgrsc.org Certain catalytic reduction methods, particularly those using palladium on carbon (Pd/C), have been shown to generate the desfluoro impurity at levels up to 5%, which is difficult to separate from the final product through crystallization. rsc.orgrsc.org

From an academic and pharmaceutical development perspective, this compound is significant for several reasons:

Analytical Reference: It serves as a critical reference standard for the development and validation of analytical methods to ensure the purity and quality of the final Idelalisib drug substance. researchgate.netresearchgate.net

Process Chemistry Insight: The formation of this impurity highlights challenges in the synthetic route and has driven research into alternative, cleaner reaction conditions, such as using zinc and ammonium (B1175870) formate (B1220265), to prevent its formation. rsc.orgrsc.org

Structure-Activity Relationship (SAR) Probe: As a close structural analog, this compound is an invaluable tool for understanding the role of the fluorine atom in the biological activity of Idelalisib.

Rationale for Comprehensive Academic Research on this compound, Beyond its Impurity Status

The study of this compound extends beyond its classification as an unwanted byproduct. Comprehensive research is warranted because it provides a direct means to probe the structure-activity relationship (SAR) of Idelalisib and its interaction with the PI3Kδ enzyme. The strategic placement of fluorine atoms is a common tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and selectivity. researchgate.netmdpi.com

By comparing the inhibitory activity of Idelalisib with that of this compound, researchers can quantify the contribution of the single fluorine atom to the drug's high potency and, more importantly, its selectivity for the delta isoform over the α, β, and γ isoforms. vulcanchem.com Molecular modeling studies suggest the fluorine atom on Idelalisib's quinazolinone ring accommodates a hydrophobic pocket within the ATP-binding site, an interaction that is key to its selectivity. nih.govvulcanchem.comcpu.edu.cn Investigating the biological activity of the desfluoro version can experimentally validate these models. Such research clarifies the fundamental principles of kinase inhibition and provides crucial knowledge for the rational design of future, potentially more selective and potent, PI3Kδ inhibitors. nottingham.ac.uk

Data Tables

Table 1: Chemical Compound Properties

Compound Name Molecular Formula Molecular Weight ( g/mol )
Idelalisib C₂₂H₁₈FN₇O 415.4

Data sourced from SynZeal synzeal.com

Table 2: Idelalisib Inhibitory Activity

PI3K Isoform IC₅₀ (nM)
PI3Kδ 19
PI3Kγ 2100
PI3Kβ 4000

IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro. Data sourced from Ghia et al. (2014) nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H19N7O B13407894 Desfluoro Idelalisib

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H19N7O

Molecular Weight

397.4 g/mol

IUPAC Name

3-phenyl-2-[(1S)-1-(7H-purin-6-ylamino)propyl]quinazolin-4-one

InChI

InChI=1S/C22H19N7O/c1-2-16(27-20-18-19(24-12-23-18)25-13-26-20)21-28-17-11-7-6-10-15(17)22(30)29(21)14-8-4-3-5-9-14/h3-13,16H,2H2,1H3,(H2,23,24,25,26,27)/t16-/m0/s1

InChI Key

ROIASNIEFPZNJL-INIZCTEOSA-N

Isomeric SMILES

CC[C@@H](C1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5

Canonical SMILES

CCC(C1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5

Origin of Product

United States

Synthetic Methodologies and Control of Desfluoro Idelalisib Formation

Established Synthetic Routes for Idelalisib (B1684644) and its Precursors

The core of Idelalisib's structure is a quinazolinone scaffold, and its synthesis involves several key steps, including the formation of this heterocyclic system and the introduction of a chiral side chain. researchgate.netunipa.it

Analysis of Key Intermediates and Reaction Steps Leading to the Quinazolinone Scaffold

The construction of the quinazolinone ring is a critical part of Idelalisib synthesis. tandfonline.comnih.govnih.gov A common approach starts with 2-fluoro-6-nitrobenzoic acid. researchgate.netrsc.orgnih.gov This starting material undergoes a series of reactions to build the desired heterocyclic core.

One established route involves the following key intermediates and steps:

Formation of 2-fluoro-6-nitro-N-phenylbenzamide (4): 2-fluoro-6-nitrobenzoic acid is first converted to its acid chloride, which is then condensed with aniline (B41778) to yield the N-phenylbenzamide intermediate. researchgate.netrsc.orgnih.gov

Reduction of the Nitro Group: The nitro group of 2-fluoro-6-nitro-N-phenylbenzamide is reduced to an amino group, forming 2-amino-6-fluoro-N-phenylbenzamide (13). researchgate.netrsc.orgresearchgate.net This step is crucial and is a point where the desfluoro impurity can be introduced.

Coupling with the Chiral Side Chain: The resulting 2-amino-6-fluoro-N-phenylbenzamide is then coupled with a protected (S)-2-aminobutyric acid derivative.

Cyclization to form the Quinazolinone Ring: The final step in forming the core structure is the cyclization of the diamide (B1670390) intermediate to the quinazolinone ring system. researchgate.netnih.gov Various reagents can be employed for this cyclization, including hexamethyldisilazane (B44280) (HMDS). nih.govgoogle.com

Alternative strategies have also been developed. For instance, some methods generate anthranilamides through peptide coupling, followed by cyclization. researchgate.net Another approach involves a three-component, one-pot protocol to construct N-Boc-2-alkylaminoquinazolin-4(3H)-ones with high enantiopurity. researchgate.net

Strategies for Chiral Control and Enantiomeric Purity in Idelalisib Synthesis

Idelalisib possesses a single chiral center, and its therapeutic activity is specific to the (S)-enantiomer, which is derived from L-aminobutyric acid. tga.gov.au Therefore, maintaining enantiomeric purity throughout the synthesis is paramount.

Several strategies are employed to achieve high chiral purity:

Use of Chiral Starting Materials: The synthesis typically starts with a chiral building block, such as N-Boc-L-2-aminobutyric acid, to introduce the desired stereochemistry early in the process. rsc.orgresearchgate.net

Controlled Reaction Conditions: The conditions for coupling and cyclization reactions are carefully optimized to prevent racemization. For example, the choice of coupling agents and solvents can significantly impact the enantiomeric excess of the product. rsc.org The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) has been shown to control racemization during the coupling step. rsc.org

Purification Techniques: Purification methods, such as the formation of acid addition salts, can be used to enhance the enantiomeric purity of the final product. google.com This process can effectively remove the undesired enantiomer due to differences in solubility. google.com

Mechanistic Elucidation of Desfluoro Impurity Generation

The formation of desfluoro idelalisib is a critical impurity issue that primarily arises during the reduction of the nitro group in an early synthetic intermediate.

Investigation of Reaction Conditions and Reagents Promoting Desfluoro Formation

The hydrodefluorination, or removal of the fluorine atom, is a known side reaction that can occur during catalytic hydrogenation. The choice of catalyst and reaction conditions plays a significant role in the formation of the desfluoro impurity.

Studies have shown that:

Palladium-based catalysts , such as 10% Pd-C and 5% Pd-C, can lead to the formation of the desfluoro impurity, with levels reaching up to 5.6%. researchgate.net

The use of metal hydride reagents in the reduction of functional groups on halo-substituted aromatic rings is a common source of dehalogenated impurities. google.com Overloading the reagent and temperature variations due to exothermicity can exacerbate the formation of these impurities during large-scale synthesis. google.com

Identification of By-product Pathways and Competing Reactions Yielding Desfluoro Analogues

The primary pathway for the formation of the desfluoro impurity is the hydrogenolysis of the C-F bond during the reduction of the nitro group of 2-fluoro-6-nitro-N-phenylbenzamide. This competing reaction yields 2-amino-N-phenylbenzamide (the desfluoro analogue of intermediate 13). This desfluoro intermediate then proceeds through the subsequent reaction steps, ultimately leading to the formation of this compound. researchgate.net

Once formed, the desfluoro impurity is very difficult to separate from the desired product through crystallization due to their similar physical properties. researchgate.netnih.gov

Advanced Strategies for Mitigating this compound Formation

To control the formation of the desfluoro impurity to acceptable levels (typically below 0.1%), several advanced strategies have been developed.

A key strategy involves modifying the reduction step of the nitro intermediate:

Alternative Reducing Agents: A significant improvement in controlling the desfluoro impurity has been achieved by replacing palladium catalysts with a system of zinc powder and ammonium (B1175870) formate (B1220265) . rsc.org This method has been shown to completely control the formation of the desfluoro impurity, affording the desired 2-amino-6-fluoro-N-phenylbenzamide in high yield and purity. rsc.org

The following table summarizes the effect of different catalysts on the formation of the desfluoro impurity during the reduction of 2-fluoro-6-nitro-N-phenylbenzamide.

CatalystDesfluoro Impurity (%)
10% Pd-C5.6
5% Pd-C0.28
Pt-Cup to 5
Zinc/Ammonium FormateControlled

Data sourced from a study on the manufacture of Idelalisib. researchgate.net

By implementing these advanced synthetic and control strategies, the formation of the critical this compound impurity can be effectively minimized, ensuring the quality and safety of the final drug product.

Process Optimization for Impurity Reduction, Including Catalyst Selection and Stoichiometry

The formation of the this compound impurity is a known issue, particularly during the reduction of the nitro group in the intermediate, 2-fluoro-6-nitro-N-phenylbenzamide. rsc.orgrsc.org Initial synthetic routes often employed conventional catalysts such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) for this reduction step. rsc.org However, these catalysts have been shown to facilitate a competing hydrodefluorination reaction, leading to the formation of the desfluoro impurity at levels that can be difficult to remove through crystallization. rsc.orgrsc.org

Research has demonstrated that the choice of catalyst and the stoichiometry of the reagents are critical in mitigating the formation of this impurity. A significant breakthrough in controlling the desfluoro impurity was the adoption of a zinc and ammonium formate catalyst system. rsc.orgrsc.orgvulcanchem.com This method has been shown to completely control the formation of the desfluoro impurity, affording the desired 2-amino-6-fluoro-N-phenylbenzamide with high yield and purity. rsc.orgrsc.org

Interactive Table: Comparison of Catalysts for the Reduction of 2-fluoro-6-nitro-N-phenylbenzamide

Catalyst Desfluoro Impurity Level (%) Yield (%) Purity (%) Reference
10% Pd/C 5.6 87 93.5 vulcanchem.com
5% Pd/C 0.28 93 98.0 vulcanchem.com
Pt/C ~5% - - rsc.org

Further optimization in the synthetic pathway involves the coupling of N-Boc-L-2-aminobutyric acid with 2-amino-6-fluoro-N-phenylbenzamide. The selection of coupling reagents and solvents plays a crucial role in achieving high yield and purity. rsc.org Studies have compared various coupling agents like PyBOP, DCC, CDI, and PyBOP/HOBt. rsc.org The use of PyBOP in combination with HOBt has been shown to provide good yields. researchgate.net

The stoichiometry of reagents is also a key factor in controlling side reactions. For instance, in the coupling of the amine intermediate with 6-chloropurine, the amount of zinc chloride (ZnCl₂) used as a catalyst significantly impacts the reaction rate and the level of racemization. rsc.org Increasing the equivalents of ZnCl₂ was found to accelerate the reaction and suppress the formation of the undesired enantiomer to below 0.5%. rsc.orgvulcanchem.com

Novel Synthetic Approaches to Achieve High Chemical and Chiral Purity of Idelalisib

To overcome the challenges associated with earlier synthetic routes, such as low yields, the use of expensive reagents, and the formation of multiple byproducts, novel synthetic strategies have been developed. rsc.orggoogle.com One such approach involves a revised sequence where N-Boc-L-2-aminobutyric acid is coupled with 2-amino-6-fluoro-N-phenylbenzamide at an earlier stage. rsc.orgrsc.org This method avoids some of the problematic steps of the original process and achieves higher purities and yields. rsc.orgrsc.org

The cyclization of the diamide intermediate to form the quinazolinone ring is a critical step where maintaining chiral purity is essential. rsc.org Various reagents and solvent systems have been investigated to optimize this transformation. researchgate.net It was found that conducting the cyclization in acetonitrile (B52724) can control racemization to a very low level (0.05%) while achieving high chemical purity (99.95%). rsc.org

Interactive Table: Solvent Effect on the Cyclization of Diamide Intermediate to Idelalisib

Solvent Yield (%) Chemical Purity (%) Chiral Purity (Enantiomer %) Reference
Toluene 48 78 50 rsc.orgrsc.org
t-Butanol 48 90 - rsc.orgresearchgate.net
n-Butanol - - - researchgate.net

Another innovative approach involves the use of hexamethyldisilazane (HMDS) for the cyclization step, which has been found to result in a clean reaction with high purity and yield, exceeding 99% chiral purity for the resulting intermediate. google.com This method is considered more suitable for industrial-scale production compared to earlier methods that used reagents like chlorotrimethylsilane (B32843) or N,O-bis(trimethylsilyl)acetamide, which are either hazardous or expensive. google.com

Furthermore, purification techniques involving the formation of acid addition salts of Idelalisib have been explored to enhance both chemical and chiral purity. google.com By forming a salt with a suitable acid, impurities can be more effectively removed during crystallization. google.com For enhancing chiral purity specifically, the use of chiral acids to form diastereomeric salts allows for their separation through fractional crystallization. google.com

These advancements in synthetic methodologies and process control have been instrumental in the large-scale, cost-effective production of Idelalisib with the high degree of chemical and chiral purity required for a pharmaceutical product. rsc.orggoogle.com

Analytical Methodologies for the Characterization and Quantification of Desfluoro Idelalisib

Development and Validation of Advanced Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental in the analytical workflow for Desfluoro Idelalisib (B1684644), enabling its separation from the parent drug and other related substances.

High-Performance Liquid Chromatography (HPLC) Methods for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a primary technique for the impurity profiling of Idelalisib, with the specific aim of detecting and quantifying impurities like Desfluoro Idelalisib. researchgate.net The development of a stability-indicating HPLC method is essential for separating this compound from Idelalisib and other degradation products that can emerge during stability studies under various stress conditions. researchgate.netnih.gov

A typical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for impurity profiling involves a C18 column and a mobile phase consisting of a buffer and an organic modifier. researchgate.netjptcp.com Method development often includes screening different columns and optimizing the mobile phase composition, pH, and gradient to achieve the best separation. chromatographyonline.com For instance, a method might use a gradient elution with a mobile phase of ammonium (B1175870) formate (B1220265) and acetonitrile (B52724) to separate Idelalisib and its degradation products. nih.gov Validation of these methods is performed according to the International Council on Harmonisation (ICH) guidelines, ensuring parameters such as specificity, linearity, accuracy, precision, and robustness are within acceptable limits. jptcp.comjournalbji.com

Table 1: Illustrative HPLC Method Parameters for Impurity Profiling

Parameter Typical Value/Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 40 °C
Injection Volume 10 µL

This table represents a general set of parameters and may be adjusted based on specific analytical needs.

Preparative-Scale Chromatography for Isolation of this compound

For the definitive structural confirmation of this compound, it is often necessary to isolate the impurity from the bulk drug substance. teledynelabs.com Preparative-scale chromatography is the technique of choice for this purpose, as it allows for the purification of larger quantities of the compound. springernature.com The primary goal is to obtain a sufficient amount of the isolated impurity for subsequent spectroscopic analysis. teledynelabs.com

The process typically involves scaling up a developed analytical HPLC method. researchgate.net A C18 column is commonly used with a gradient elution to separate the components. researchgate.net The fractions corresponding to the this compound peak are collected, and the solvent is then removed to yield the purified compound. The isolation process itself must be carefully controlled to prevent degradation of the target impurity. chromatographyonline.com

Comprehensive Spectroscopic Characterization of this compound

Once isolated, this compound is subjected to a battery of spectroscopic analyses to confirm its molecular structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. innovareacademics.inmeasurlabs.com This technique provides a high degree of confidence in the identification of this compound by measuring its mass with high accuracy, typically to four or more decimal places. innovareacademics.in The accurate mass measurement allows for the unambiguous determination of the molecular formula. Furthermore, the fragmentation pattern observed in the MS/MS spectrum provides crucial information about the compound's structure, which can be used to confirm the loss of a fluorine atom and the presence of a hydrogen atom in its place when compared to Idelalisib. researchgate.netumb.edu

Table 2: Comparison of Theoretical Masses

Compound Molecular Formula Theoretical Exact Mass
Idelalisib C22H18FN7O 415.1553
This compound C22H19N7O 397.1651

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry. thermofisher.com For this compound, a suite of NMR experiments, including 1D (¹H and ¹³C) and 2D (such as COSY, HSQC, and HMBC) spectroscopy, is employed for the complete and unambiguous assignment of its chemical structure. researchgate.netnih.gov The ¹H NMR spectrum will show characteristic shifts and coupling patterns for the protons in the molecule. The absence of the fluorine atom and the presence of an additional aromatic proton in this compound compared to Idelalisib will be evident in the NMR data, providing definitive proof of its structure. researchgate.netalmacgroup.com

Impurity Profiling and Stability Studies of Idelalisib Formulations

Impurity profiling is a critical component of drug development and manufacturing, aiming to detect, identify, and quantify impurities in pharmaceutical products. medwinpublishers.comijbpas.com For Idelalisib, this includes monitoring for the presence of this compound. Stability studies are conducted under various stress conditions, such as acidic, basic, oxidative, photolytic, and thermal stress, to understand the degradation pathways of the drug. researchgate.net Research has shown that Idelalisib is susceptible to degradation under certain conditions, leading to the formation of impurities. researchgate.net Although some studies indicate Idelalisib is labile under acidic, basic, and oxidative conditions, others suggest it is relatively stable under thermal and photolytic stress. researchgate.netresearchgate.net The developed and validated analytical methods are then used to track the formation of this compound and other degradation products over time and under different storage conditions, ensuring the safety and efficacy of the final drug product. nih.gov

Assessment of this compound as a Degradation Product under Various Stress Conditions

The stability and degradation profile of Idelalisib, the parent compound of this compound, has been evaluated under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. researchgate.netresearchgate.net These forced degradation studies are crucial for identifying potential degradation products and understanding the intrinsic stability of the drug substance.

Forced degradation studies on Idelalisib have been conducted by exposing it to a range of harsh conditions, including acidic, basic, oxidative, photolytic, and thermal stress. researchgate.netresearchgate.net Research indicates that Idelalisib is susceptible to degradation under acidic, basic, and oxidative conditions, while it remains stable under photolytic and thermal stress. researchgate.netresearchgate.net Degradation products identified under these conditions include N-oxide, epoxide, N-hydroxy, and amide impurities. researchgate.net In tablet formulations, only trace amounts of a hydrolysis impurity have been detected, suggesting good stability in the final dosage form. tga.gov.au

While these studies are comprehensive, the available literature primarily identifies this compound not as a degradant formed from the stress testing of the final Idelalisib molecule, but as a process-related impurity generated during its synthesis. researchgate.net Specifically, its formation is linked to a key reduction step in the manufacturing process. researchgate.net

The table below summarizes the conditions under which Idelalisib has been tested for stability.

Stress ConditionStability of IdelalisibPrimary Degradants Identified
Acidic HydrolysisLabileHydrolysis products, Amide Impurity researchgate.net
Basic HydrolysisLabileHydrolysis products, Amide Impurity researchgate.net
OxidationLabileN-oxide Impurity, Epoxide Impurity researchgate.net
PhotolyticStableNo significant degradation researchgate.netresearchgate.net
ThermalStableNo significant degradation researchgate.netresearchgate.net

Quantitative Analysis of this compound Levels in Relation to Idelalisib Purity

This compound is considered a critical process-related impurity in the synthesis of Idelalisib, and its levels are carefully monitored to ensure the purity of the final active pharmaceutical ingredient. researchgate.net This impurity arises from the unintended removal of a fluorine atom during the reduction of the nitro group in the 2-fluoro-6-nitro-N-phenylbenzamide intermediate. researchgate.net The choice of catalyst and reaction conditions for this specific synthetic step has a direct and significant impact on the quantity of this compound formed. researchgate.net

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary analytical techniques employed for the separation and quantification of Idelalisib and its related substances, including this compound. researchgate.netresearchgate.net These methods typically utilize a C18 column and a mobile phase consisting of an aqueous buffer (such as formic acid in water) and an organic solvent like acetonitrile, often in a gradient elution mode. researchgate.net Detection is commonly performed using an ultraviolet (UV) detector at a wavelength around 254-270 nm. researchgate.net The development and validation of these stability-indicating methods are essential for routine quality control and to ensure that the levels of impurities like this compound are below the accepted limits.

Research into optimizing the synthesis of Idelalisib has focused on minimizing the formation of the Desfluoro impurity. researchgate.net Studies have shown that the selection of the reduction catalyst plays a pivotal role. For instance, using a 5% Palladium on carbon (Pd-C) catalyst was found to be significantly more effective at controlling the formation of the Desfluoro impurity compared to a 10% Pd-C catalyst under similar conditions. researchgate.net

The following table presents data from a study on the impact of different catalysts on the formation of the Desfluoro impurity during the reduction of the 2-fluoro-6-nitro-N-phenylbenzamide intermediate. researchgate.net

EntryCatalystPurity of Aminobenzamide Product (%)Desfluoro Impurity (%)
110% Pd-C93.55.6
25% Pd-C98.00.28

This data clearly demonstrates that a strategic choice of catalyst can reduce the level of the this compound impurity by nearly twenty-fold, thereby significantly enhancing the chemical purity of the resulting intermediate and, consequently, the final Idelalisib drug substance. researchgate.net

Preclinical Pharmacological and Biological Investigations of Desfluoro Idelalisib Comparative and Standalone Studies

In Vitro Biochemical Assessment of PI3Kδ Inhibition by Desfluoro Idelalisib (B1684644)

Comparative Enzyme Kinetics and Binding Affinity (IC50) Studies against PI3Kδ, PI3Kα, PI3Kβ, and PI3Kγ Isoforms

Specific IC50 values detailing the binding affinity and inhibitory concentration of Desfluoro Idelalisib against any of the PI3K isoforms (δ, α, β, γ) are not available in the reviewed scientific literature. Studies on the parent compound, Idelalisib, show high selectivity for PI3Kδ, but this characterization has not been published for its desfluoro metabolite. nih.govnih.gov

Evaluation of Reversibility and Mechanism of Enzyme Inhibition Compared to Idelalisib

There is no available data from studies evaluating whether this compound acts as a reversible or irreversible inhibitor of PI3Kδ, nor is there information on its mechanism of enzyme inhibition (e.g., ATP-competitive).

Cellular Responses to this compound in Malignant B-Cell Models

Impact on Cell Proliferation and Apoptosis Induction in B-Cell Leukemia and Lymphoma Cell Lines

No research findings detailing the effects of this compound on cell proliferation or the induction of apoptosis in malignant B-cell lines have been published. While Idelalisib is known to inhibit proliferation and induce apoptosis in these cells, similar investigations for this compound are not documented. nih.govfda.govvaluebasedcancer.com

Modulation of B-Cell Receptor (BCR) Signaling Pathways, Including Akt and mTOR Phosphorylation

There is a lack of published data on the ability of this compound to modulate B-Cell Receptor (BCR) signaling or affect the phosphorylation status of key downstream proteins such as Akt and mTOR. The inhibition of this pathway is a hallmark of the parent compound, Idelalisib. nih.govnih.govescholarship.orgwaldenstroms.com

Effects on Chemotaxis, Adhesion, and Homing of Malignant B-Cells

Information regarding the effects of this compound on the chemotaxis, adhesion, and homing of malignant B-cells is not present in the available literature. Studies have shown that Idelalisib inhibits these processes, which contributes to its clinical efficacy by mobilizing malignant B-cells from lymphoid tissues, but these specific endpoints have not been reported for this compound. drugbank.comvaluebasedcancer.complos.org

Investigation of this compound in Preclinical Disease Models

Scientific literature extensively details the preclinical and clinical profile of the phosphatidylinositol 3-kinase delta (PI3Kδ) inhibitor, Idelalisib. nih.gov In contrast, investigations specifically focusing on its analogue, this compound, are not prominently featured in published studies. This compound is primarily referenced in the context of structure-activity relationship (SAR) discussions, which underscore the critical role of the fluorine atom in achieving the high potency and selectivity characteristic of Idelalisib. nih.gov

A review of the available scientific literature did not yield any studies evaluating the efficacy of this compound in murine models of B-cell malignancies. The lack of in vivo investigation appears to be a direct consequence of findings from in vitro structure-activity relationship studies. These studies highlight that the fluorine atom of Idelalisib is a key structural feature for its potent and selective inhibition of PI3Kδ. nih.govmdpi.com

Idelalisib binds to the ATP-binding site of the PI3Kδ kinase domain. nih.gov A crystal structure of Idelalisib bound to the p110δ subunit of PI3Kδ has provided a detailed understanding of the binding interactions that confer its high potency and selectivity. nih.gov The fluoroquinazolinone moiety is crucial for accommodating the compound within a hydrophobic pocket at the ATP-binding site. nih.gov

The efficacy of Idelalisib is directly linked to its potent and highly selective inhibition of the delta isoform of PI3K over other class I isoforms (α, β, and γ). nih.gov This selectivity is considered critical for its therapeutic index, as the δ isoform is primarily expressed in hematopoietic cells and is hyperactive in many B-cell leukemias and lymphomas. nih.govashpublications.org In biochemical assays, Idelalisib demonstrates potent inhibition of PI3Kδ with an IC50 of 19 nM, while showing significantly lower activity against the other class I isoforms. nih.govnih.gov This high degree of selectivity would be compromised by the removal of the fluorine atom, likely resulting in a compound with insufficient potency to warrant efficacy evaluation in preclinical disease models.

Table 1: In Vitro Potency and Selectivity of Idelalisib Against Class I PI3K Isoforms

This table shows the half-maximal inhibitory concentration (IC50) values for Idelalisib against the four class I PI3K isoforms. The data illustrates the compound's high selectivity for the δ isoform. nih.gov

PI3K IsoformIC50 (nM)Selectivity vs. PI3Kδ (Fold-Difference)
PI3Kδ191
PI3Kα8600453
PI3Kβ4000210
PI3Kγ2100110

No dedicated studies on the independent pharmacokinetic profile of this compound in any preclinical species were identified in the reviewed literature. Preclinical pharmacokinetic assessments have focused on the parent compound, Idelalisib, and its major, pharmacologically inactive metabolite, GS-563117. tg.org.aunih.gov Studies in healthy volunteers and preclinical models established the oral bioavailability of Idelalisib at dose levels that achieve plasma concentrations sufficient to inhibit PI3Kδ. ashpublications.orgnih.gov The metabolism of Idelalisib is primarily mediated by aldehyde oxidase and, to a lesser degree, by cytochrome P450 (CYP) 3A. tg.org.aunih.gov There is no available information regarding the absorption, distribution, metabolism, or excretion of this compound.

There are no available preclinical studies that analyze the potential immunomodulatory effects of this compound on healthy immune cell compartments. The documented immunomodulatory effects of Idelalisib, which include the disruption of regulatory T-cell (Treg) function and impacts on T-cell and NK-cell functionality, are attributed to its potent inhibition of PI3Kδ signaling. frontiersin.orgasm.orgfrontiersin.org This inhibition affects multiple cellular signaling pathways that drive lymphocyte proliferation, survival, and trafficking. nih.govdrugbank.com Given that this compound is predicted to have significantly lower potency against PI3Kδ, it is unlikely to exert similar immunomodulatory effects at comparable concentrations, though direct experimental evidence is lacking.

Structure Activity Relationship Sar and Drug Design Implications of the Desfluoro Moiety

Contribution of the Fluorine Atom at Position 5 to PI3Kδ Binding Affinity and Selectivity in Idelalisib (B1684644)

The fluorine atom at the 5-position of the quinazolinone ring in idelalisib plays a significant role in its binding affinity and selectivity for PI3Kδ. cpu.edu.cnscribd.com This is attributed to the unique properties of fluorine, including its high electronegativity and small size, which can influence electronic distribution and intermolecular interactions within the enzyme's binding pocket. nih.gov

Rational Design and Synthesis of Desfluoro Idelalisib Analogues for Targeted Activity Modification

The synthesis of this compound and its analogues is a key strategy for probing the SAR of the quinazolinone scaffold. By systematically removing the fluorine atom, researchers can directly assess its contribution to the molecule's biological activity. The synthesis of idelalisib and, by extension, its desfluoro counterpart, can be complex, with a key challenge being the control of impurities, including the desfluoro version. researchgate.netrsc.org

A common synthetic route involves the coupling of 2-amino-6-fluoro-N-phenylbenzamide with N-Boc-L-2-aminobutyric acid. nih.gov The formation of the this compound impurity can occur during the reduction of a nitro intermediate in some synthetic pathways. researchgate.netrsc.org The development of scalable syntheses that minimize or control the formation of this impurity is an active area of research. researchgate.netrsc.org The availability of pure this compound is essential for accurate biological evaluation and for use as a reference standard in analytical methods.

Computational Chemistry and Molecular Modeling Studies of this compound-Target Interactions

Computational methods are invaluable for understanding the molecular interactions between this compound and the PI3Kδ enzyme at an atomic level. These techniques provide insights that can guide the rational design of new and improved inhibitors.

Docking and Molecular Dynamics Simulations to Elucidate Binding Modes

Molecular docking and dynamics simulations are powerful tools for predicting and analyzing the binding mode of ligands within a protein's active site. For this compound, these simulations can elucidate how the absence of the fluorine atom affects the orientation and interactions of the quinazolinone ring within the PI3Kδ binding pocket.

While specific docking studies on this compound were not found, the principles of such studies on similar fluorinated and non-fluorinated analogues suggest that the fluorine atom can significantly influence the binding conformation. nih.gov Molecular dynamics simulations can further reveal the dynamic nature of the protein-ligand complex, highlighting changes in protein flexibility and the network of water-mediated interactions upon removal of the fluorine atom. mdpi.com

In Silico Prediction of Biological Activity and Selectivity

In silico methods can be employed to predict the biological activity and selectivity of this compound. nih.gov Quantitative Structure-Activity Relationship (QSAR) models, built upon data from a series of related compounds, can correlate physicochemical properties with biological activity. The removal of the fluorine atom would alter key descriptors in such a model, allowing for a prediction of its impact on inhibitory potency.

Furthermore, computational approaches can predict the selectivity of this compound for PI3Kδ over other isoforms. By comparing the calculated binding energies and interaction patterns of this compound within the binding sites of PI3Kα, β, γ, and δ, researchers can gain a theoretical understanding of its selectivity profile. mdpi.com

Implications for Novel PI3Kδ Inhibitor Scaffold Design

The study of this compound provides crucial insights for the design of the next generation of PI3Kδ inhibitors. Understanding the precise role of the fluorine atom allows for more strategic and informed modifications to the quinazolinone scaffold.

Strategies to Avoid Desfluoro Impurity Formation in Next-Generation Inhibitors

The formation of the desfluoro impurity during the synthesis of idelalisib highlights a key challenge in the manufacturing process. researchgate.netrsc.org Research into the reaction mechanisms that lead to this impurity has led to the development of improved synthetic strategies. One approach involves careful selection of reducing agents and reaction conditions during the reduction of the nitro-fluoro-benzamide intermediate to minimize defluorination. researchgate.net

For the design of future inhibitors based on the quinazolinone scaffold, medicinal chemists can consider alternative synthetic routes that circumvent the problematic steps. Additionally, the development of robust analytical methods to detect and quantify the desfluoro impurity is essential for ensuring the purity and quality of the final drug substance.

Mechanisms of Resistance to Idelalisib and the Potential Role of Desfluoro Analogues

Characterization of Idelalisib (B1684644) Resistance Mechanisms in Preclinical Models

Preclinical research has been pivotal in identifying the molecular changes that allow cancer cells to evade the effects of idelalisib. These mechanisms are multifaceted, involving genetic alterations, the activation of alternative signaling pathways, and changes in protein expression.

Analysis of Genetic Mutations and Amplifications Associated with Resistance (e.g., PIK3CA, PLCgamma2, MYC)

Genetic alterations are a primary driver of acquired resistance to idelalisib. While mutations in the drug's direct target, PIK3CD (the gene encoding the p110δ catalytic subunit of PI3K), are not commonly reported, mutations and amplifications in other genes can confer resistance.

PIK3CA : Gain-of-function mutations in PIK3CA, which encodes the p110α isoform of PI3K, have been identified in idelalisib-resistant follicular lymphoma cell lines. nih.gov These mutations can lead to the constitutive activation of the PI3K pathway, rendering the specific inhibition of the delta isoform insufficient to block downstream signaling. nih.govnih.gov

PLCgamma2 : Mutations in PLCG2 (phospholipase C gamma 2), a key component of the B-cell receptor (BCR) signaling pathway located downstream of BTK, have been associated with resistance to BCR inhibitors. ehaweb.orgfrontiersin.org Although more commonly linked to ibrutinib (B1684441) resistance, activating mutations in PLCG2 can lead to autonomous BCR signaling, bypassing the need for PI3Kδ activity. ehaweb.orgfrontiersin.orgfortuneonline.org A novel SNP in PLCG2 (Leu848Phe) has been observed in idelalisib-resistant cell lines. fortuneonline.orgfortunejournals.com

MYC : Amplification of the MYC oncogene has been linked to idelalisib resistance. fortuneonline.orgfortunejournals.com MYC is a powerful transcription factor that drives cell proliferation and survival. Its overexpression can provide a strong growth signal that overrides the inhibitory effects of idelalisib. fortuneonline.orgfortunejournals.com

GeneAlterationConsequence in Idelalisib Resistance
PIK3CAGain-of-function mutationsSustained PI3K pathway activation via the p110α isoform. nih.gov
PLCG2Activating mutations/SNPsAutonomous BCR signaling, bypassing PI3Kδ dependency. ehaweb.orgfrontiersin.orgfortuneonline.org
MYCAmplificationOverriding of inhibitory signals through enhanced cell proliferation. fortuneonline.orgfortunejournals.com

Identification of Compensatory Signaling Pathway Activation (e.g., MAPK, IGF1R, SFK, WNT)

Cancer cells can adapt to PI3Kδ inhibition by activating alternative signaling pathways to maintain their growth and survival. This signaling "rewiring" is a common escape mechanism.

MAPK Pathway : The mitogen-activated protein kinase (MAPK) pathway is a critical cascade for cell proliferation. Upregulation of the MAPK pathway has been observed as a compensatory mechanism in idelalisib-resistant cells, providing an alternative route for pro-survival signals. nih.govresearchgate.netnih.gov

IGF1R Signaling : The insulin-like growth factor 1 receptor (IGF1R) pathway is another crucial survival pathway. nih.gov Enhanced IGF1R signaling has been identified in idelalisib-resistant tumors, leading to increased MAPK signaling. researchgate.netnih.gov This upregulation can be mediated by the activation of transcription factors like FOXO1 and GSK3β. researchgate.net

SFK (Src Family Kinases) : Compensatory activation of Src family kinases has been documented in idelalisib-resistant follicular lymphoma cell lines. nih.govresearchgate.net SFKs are involved in various signaling pathways, including BCR signaling, and their activation can help bypass the blockade of PI3Kδ.

WNT Pathway : The Wnt signaling pathway, which is crucial for cell fate and proliferation, has also been identified as a compensatory pathway in idelalisib-resistant cells. nih.govresearchgate.net

PathwayKey MediatorsRole in Idelalisib Resistance
MAPKERKProvides an alternative pro-survival signaling route. nih.govresearchgate.netnih.gov
IGF1RIGF1R, FOXO1, GSK3βCompensatory activation leads to enhanced downstream signaling. researchgate.netnih.gov
SFKSrc family kinasesActivation contributes to bypassing PI3Kδ inhibition. nih.govresearchgate.net
WNTβ-cateninAberrant activation promotes cell survival and proliferation. nih.govresearchgate.net

Investigation of Alterations in Protein Expression in Resistant Cell Lines (e.g., BLINK, AKT3)

Changes in the expression levels of specific proteins can also contribute to the development of resistance to idelalisib.

BLINK : A significant decrease in the expression of B-cell linker (BLINK), an adaptor protein crucial for BCR signaling, has been observed in idelalisib-resistant models. fortuneonline.orgfortunejournals.com This alteration suggests a remodeling of the BCR signaling complex in resistant cells. fortuneonline.orgfortunejournals.com

AKT3 : Downregulation of AKT3, an isoform of the AKT kinase, has been identified at the protein level in idelalisib-resistant variants. fortuneonline.orgfortunejournals.com While total AKT levels may remain unchanged, the specific decrease in AKT3 suggests a nuanced role for different AKT isoforms in the resistance mechanism. fortuneonline.orgfortunejournals.com

ProteinFunctionAlteration in Resistant Cells
BLINKAdaptor protein in BCR signalingSignificant decrease in expression. fortuneonline.orgfortunejournals.com
AKT3Isoform of AKT kinaseStrong downregulation of expression. fortuneonline.orgfortunejournals.com

Hypothetical Role of Desfluoro Idelalisib in Drug Resistance Development

This compound is a chemical analogue of idelalisib in which the fluorine atom on the quinazoline (B50416) core has been replaced with a hydrogen atom. While specific research on the activity of this compound is not widely available, its potential role in drug resistance can be hypothesized based on established principles of medicinal chemistry and pharmacology.

Evaluation of this compound's Activity in Idelalisib-Resistant Cell Lines (if it retains or gains activity)

The potential activity of this compound in idelalisib-resistant cell lines would be highly dependent on the specific mechanism of resistance.

In cases of target-based resistance , such as a hypothetical mutation in the PI3Kδ active site that sterically hinders the binding of the fluorine-containing moiety of idelalisib, it is conceivable that this compound might show altered binding. However, the fluorine atom is often a key contributor to the potency and selectivity of a drug. Its removal would likely lead to a significant loss of inhibitory activity, rendering this compound less effective, even if it could still bind.

In scenarios of pathway-based resistance , where resistance is driven by the activation of compensatory pathways like MAPK or IGF1R, it is highly improbable that this compound would be effective. nih.govnih.govresearchgate.net Since these mechanisms bypass the need for PI3Kδ signaling, an analogue of a PI3Kδ inhibitor, likely with reduced potency, would not be expected to overcome this type of resistance.

Potential for Desfluoro Analogues to Act as Partial Agonists or Antagonists in Resistant Biological Systems

The interaction of a ligand with a receptor can result in a spectrum of effects, from full agonism to antagonism.

Partial Agonist : A partial agonist binds to a receptor but produces only a submaximal response. litfl.comlibretexts.org It is theoretically possible that in a mutated PI3Kδ enzyme, this compound could bind and stabilize a conformation that results in a low level of constitutive activity. This would make it a partial agonist. However, this is a speculative scenario that would depend on the specific nature of the mutation.

Antagonist : An antagonist binds to a receptor but does not elicit a biological response, thereby blocking the binding of an agonist. litfl.comlibretexts.org If this compound could bind to the PI3Kδ active site without inhibiting its function, it could act as a competitive antagonist. In a resistant system, this might have complex and unpredictable effects, but it is unlikely to restore therapeutic benefit, especially if the resistance mechanism involves pathway bypass.

Future Directions and Emerging Research Avenues for Desfluoro Idelalisib Studies

Development of Next-Generation Synthetic Routes for Idelalisib (B1684644) with Absolute Control Over Desfluoro Impurity Formation

A primary challenge in the synthesis of Idelalisib is the formation of the Desfluoro Idelalisib impurity. This typically occurs during the reduction of the nitro group in the 2-fluoro-6-nitro-N-phenylbenzamide intermediate. researchgate.net The process of removing the fluorine atom, known as hydrodefluorination, is a significant concern in achieving the high purity required by regulatory bodies like the ICH. rsc.org

A novel and scalable synthesis strategy has been developed to address this issue. rsc.org This approach focuses on carefully selecting the catalyst for the reduction of the nitro intermediate (compound 4 in the synthetic scheme) to the amine (compound 13 ). researchgate.net Research has shown that the choice of catalyst and reaction conditions has a profound impact on the level of the desfluoro impurity generated. researchgate.net For instance, studies comparing different palladium-on-carbon (Pd/C) catalysts revealed significant variations in impurity formation.

A key finding was that using a 5% Pd/C catalyst under specific conditions resulted in a minimal formation of the desfluoro impurity (0.28%), a substantial improvement over other catalysts that produced levels as high as 5.6%. researchgate.net This demonstrates that meticulous process optimization can effectively control the generation of this compound.

Future research in this area will likely focus on developing "next-generation" synthetic routes that offer even more absolute control. This could involve exploring entirely new catalytic systems, investigating alternative reducing agents that are less prone to inducing hydrodefluorination, or redesigning the synthetic pathway to introduce the fluorine atom at a later stage, thereby avoiding the problematic reduction step altogether. The goal is to create a manufacturing process that is not only scalable and high-yielding but also inherently minimizes the formation of the desfluoro impurity to levels that are consistently well below regulatory thresholds.

CatalystPressure ( kg/cm ²)Temp (°C)Time (h)Product Purity (%)Desfluoro Impurity (%)
10% Pd–C110848793.55.6
5% Pd–C100829398.00.28

Table 1: Effect of Different Catalysts on the Formation of Desfluoro Impurity during the Reduction of 2-fluoro-6-nitro-N-phenylbenzamide. Data sourced from Mekala, N., et al. (2018). researchgate.net

Comprehensive Unbiased Preclinical Evaluation of this compound's Complete Biological Profile

While significant effort has been directed at minimizing this compound as an impurity, its own biological profile remains largely uncharacterized in publicly available literature. Idelalisib functions by selectively inhibiting the p110δ isoform of PI3K, a kinase crucial for B-cell signaling, proliferation, and survival. nih.govfda.gov This targeted action is fundamental to its efficacy in treating certain B-cell malignancies. nih.gov

A critical future research avenue is to conduct a comprehensive and unbiased preclinical evaluation of this compound. The removal of the fluorine atom from the quinazolinone core could have several consequences. Fluorine's high electronegativity can influence a molecule's binding affinity, metabolic stability, and cell permeability. researchgate.net Therefore, it is plausible that this compound has a significantly different biological activity profile compared to its parent compound.

An essential study would be to determine the inhibitory activity (IC50) of this compound against the PI3Kδ isoform to quantify how the absence of fluorine impacts its primary target engagement. Furthermore, it should be screened against a broad panel of other kinases to identify any potential off-target activities. It is noteworthy that the primary metabolite of Idelalisib, GS-563117, inhibits different kinases than the parent drug, highlighting that small structural changes can lead to different biological targets. fda.gov A full preclinical workup would elucidate whether this compound is merely an inactive analogue or if it possesses a unique pharmacological profile that could be of interest for other applications.

Application of Advanced Omics Technologies (e.g., Proteomics, Metabolomics) to Elucidate this compound's Cellular Impact

To truly understand the biological consequences of exposing cells to this compound, researchers can turn to advanced omics technologies. humanspecificresearch.orgfrontiersin.org These high-throughput methods provide a global, unbiased view of molecular changes within a cell, offering insights far beyond single-target assays. biobide.comnih.gov

Studies on Idelalisib have already demonstrated the power of this approach. Proteomics analyses of mantle cell lymphoma cells treated with Idelalisib revealed that the drug not only inhibits the expected PI3K/AKT pathway but also suppresses protein synthesis and impedes the MAPK pathway. nih.govnih.gov This provides a deeper understanding of the molecular mechanisms that contribute to its clinical effects.

Applying these same technologies to this compound is a logical and crucial next step.

Proteomics: Would reveal how this compound alters the cellular proteome. Does it affect the same pathways as Idelalisib, but to a lesser extent? Or does it trigger entirely different signaling cascades due to off-target interactions?

Metabolomics: Would provide a snapshot of the metabolic changes induced by the compound. This could uncover effects on cellular energy, nucleotide biosynthesis, or lipid metabolism that would otherwise go unnoticed.

Transcriptomics: Would identify changes in gene expression, offering clues about the cellular processes and regulatory networks perturbed by this compound. aginganddisease.org

By integrating data from these omics platforms, researchers can build a comprehensive picture of this compound's cellular impact, which is essential for fully assessing its potential biological relevance. nih.gov

Potential for this compound to Serve as a Certified Reference Standard for Impurity Studies in Pharmaceutical Analysis

Regardless of its biological activity, this compound has a definitive and vital role in pharmaceutical analysis. The quality control of any API requires the accurate identification and quantification of impurities. To do this reliably, laboratories need highly characterized Certified Reference Standards (CRS) or reference materials. edqm.eusigmaaldrich.com

This compound is a known process-related impurity in the manufacture of Idelalisib. researchgate.net As such, it must be monitored in every batch of the drug substance to ensure that its level does not exceed the established safety thresholds. Consequently, there is a clear and ongoing need for pure, well-characterized this compound to serve as a reference standard for analytical methods like High-Performance Liquid Chromatography (HPLC).

Several chemical and pharmaceutical suppliers have recognized this need and offer this compound specifically for this purpose. alentris.org These reference standards are used for:

Method Development and Validation: To develop and validate analytical methods capable of separating and quantifying the impurity from the API. synzeal.com

Quality Control: For routine testing of API batches to confirm purity.

Regulatory Submissions: To provide evidence to regulatory authorities that impurity levels are being effectively controlled.

The future in this area involves the formal establishment of this compound as a pharmacopoeial reference standard (e.g., by the USP or Ph. Eur.), which would involve extensive characterization and collaborative studies to ensure its suitability for official compendial methods. edqm.eu

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound870281-74-6C22H19N7O397.43

Table 2: Chemical Properties of this compound. Data sourced from Simson Pharma Limited, Alentris Research Pvt. Ltd. alentris.org

Exploration of Unexplored Therapeutic or Research Applications of Desfluoro Analogues in Non-Oncological Contexts

While Idelalisib is approved for treating specific blood cancers, the PI3Kδ pathway it inhibits is also implicated in a range of non-oncological conditions, particularly autoimmune and inflammatory disorders. nottingham.ac.uk Preclinical studies have suggested the potential of PI3Kδ inhibitors in neuroinflammatory diseases like Alzheimer's. researchgate.net However, the potent immunosuppressive effect of Idelalisib can lead to significant side effects, which may limit its use in these chronic, non-cancer contexts.

This opens an intriguing possibility for its desfluoro analogue. Often, the removal of a fluorine atom from a drug molecule can alter its properties in potentially beneficial ways, such as changing its binding selectivity, metabolic profile, or ability to cross the blood-brain barrier. researchgate.netnih.gov While this compound is likely a much weaker PI3Kδ inhibitor, this "detuning" of activity could be advantageous. It might retain a sufficient level of modulatory activity for certain non-oncological applications without causing the profound immunosuppression associated with the parent drug.

Future research could explore this compound and similar desfluoro analogues in models of:

Autoimmune Diseases: Where a more subtle modulation of B-cell activity might be desirable.

Neuroinflammation: Where its altered chemical structure might improve brain penetration compared to Idelalisib. researchgate.net

Other Inflammatory Conditions: Research into other desfluoro analogues has shown impacts on inflammation and macrophage polarization, suggesting potential immunomodulatory roles. frontiersin.orgoup.com

This line of inquiry represents a shift in perspective: from viewing a process impurity solely as an unwanted byproduct to seeing it as a new chemical entity that, by virtue of its structural difference, may hold untapped therapeutic or research potential.

Q & A

Basic Research Questions

Analytical Method Validation Q: How can researchers validate an analytical method for quantifying Desfluoro Idelalisib in preclinical studies? A: A stability-indicating RP-HPLC method, adapted from idelalisib protocols, can be employed. Key parameters include:

  • Specificity : Forced degradation studies (acid/base/oxidative stress) to ensure separation of this compound from degradation products.
  • Linearity : Calibration curves (e.g., 5–30 μg/mL) with R² > 0.999.
  • Precision : Intraday/interday relative standard deviation (RSD) ≤ 1% (e.g., 0.45% intraday RSD in idelalisib studies).
  • Accuracy : Recovery studies (98–102%) using spiked samples.
  • LOD/LOQ : Typical ranges of 0.066 μg/mL (LOD) and 0.2 μg/mL (LOQ) for similar PI3Kδ inhibitors .

Structural Characterization Q: What evidence is required to confirm the identity and purity of newly synthesized this compound? A: For novel compounds, combine:

  • Spectroscopic Data : ¹H/¹³C NMR, HRMS, and FT-IR to confirm molecular structure (e.g., absence of fluorine via ¹⁹F NMR for desfluoro derivatives).
  • Chromatographic Purity : HPLC/UV (≥95% purity; compare retention times to reference standards).
  • Elemental Analysis : Match theoretical/practical C, H, N percentages.
  • Cross-Reference : CAS registry numbers (e.g., 870281-74-6 for this compound) to ensure consistency with published data .

In Vitro Efficacy Testing Q: What experimental controls are critical for assessing this compound’s dose-dependent effects on PI3Kδ inhibition? A: Include:

  • Positive Controls : Idelalisib (CAL-101) at established IC₅₀ values (e.g., 2.5 nM for PI3Kδ).
  • Vehicle Controls : DMSO or buffer-only treatments to isolate compound-specific effects.
  • Dose Range : 0.1–100 nM to capture full dose-response curves (e.g., EC₅₀ calculations via nonlinear regression).
  • Cell Viability Assays : Concurrent MTT/WST-1 tests to rule out cytotoxicity confounding results .

Advanced Research Questions

Clinical vs. Real-World Data Discrepancies Q: How can researchers reconcile lower response rates in real-world this compound studies compared to clinical trials? A: Address:

  • Patient Heterogeneity : Real-world cohorts often include older patients or those with comorbidities excluded from trials.
  • Dosing Adjustments : Monitor adherence and dose modifications due to toxicity (e.g., transaminase elevation).
  • Outcome Metrics : Use progression-free survival (PFS) instead of overall survival (OS) to reduce confounding by salvage therapies.
  • Statistical Adjustments : Propensity score matching to align baseline characteristics with trial populations .

Resistance Mechanisms Q: What methodologies identify resistance mechanisms to this compound in chronic lymphocytic leukemia (CLL) models? A: Employ:

  • Longitudinal Genomic Profiling : Whole-exome sequencing of paired pre-/post-treatment samples to detect mutations (e.g., BTK, PLCG2).
  • In Vitro Resistance Induction : Chronic exposure of CLL cell lines to sublethal this compound doses, followed by transcriptomic analysis (RNA-seq).
  • Functional Validation : CRISPR knock-in of candidate resistance mutations (e.g., PI3Kδ mutants) to confirm phenotype .

Combination Therapy Design Q: How can researchers optimize experimental designs for this compound combination therapies? A: Use:

  • Synergy Screening : High-throughput combinatorial assays (e.g., Checkerboard or Bliss independence models) with agents like caffeine (adenosine receptor antagonism) to enhance T-cell activation.
  • Pharmacodynamic Markers : Flow cytometry for pAKT suppression (PI3Kδ target engagement) and IL-4/IFN-γ secretion (immune modulation).
  • Sequential Dosing : Evaluate timing effects (e.g., pre-treatment with this compound before anti-CD20 antibodies) .

Methodological Frameworks

Research Question Formulation Q: What frameworks ensure this compound research questions address unmet scientific needs? A: Apply:

  • PICO : Define Population (e.g., relapsed/refractory CLL), Intervention (this compound dose), Comparison (standard therapies), Outcome (PFS).
  • FINER Criteria : Ensure questions are Feasible (in vitro models before clinical trials), Novel (e.g., resistance mechanisms), and Relevant (align with NIH priorities for kinase inhibitors) .

Data Contradiction Analysis Q: How should researchers address conflicting results between in vitro and in vivo studies of this compound? A: Conduct:

  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., correlation between drug exposure and efficacy).
  • Pharmacokinetic Modeling : Compare plasma/tissue concentrations in animal models vs. humans.
  • Bias Assessment : Use tools like SYRCLE’s risk-of-bias checklist for preclinical studies .

Dose-Response Optimization Q: What statistical approaches refine dose-response relationships for this compound in heterogeneous populations? A: Utilize:

  • Bayesian Hierarchical Models : Account for inter-patient variability in drug metabolism.
  • Maximum Tolerated Dose (MTD) Studies : 3+3 phase I designs with toxicity endpoints (e.g., transaminitis).
  • PK/PD Integration : Link plasma AUC (area under the curve) to target inhibition in tumor biopsies .

Long-Term Outcomes Q: What gaps exist in understanding this compound’s long-term safety and efficacy? A: Prioritize:

  • Post-Marketing Surveillance : Collaborate with regulatory databases (e.g., FDA Adverse Event Reporting System).
  • Preclinical Aging Models : Test chronic toxicity in genetically aged mice (e.g., progeria models).
  • Residual Disease Monitoring : Single-cell RNA-seq to detect minimal residual disease (MRD) after treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.